3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate
Overview
Description
3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate, also known as PACPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PACPA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.
Mechanism of Action
The mechanism of action of 3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling. This compound has also been shown to modulate the interaction between the tumor suppressor protein p53 and the oncogene MDM2, which is involved in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate in lab experiments is its high purity, which ensures accurate and reproducible results. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound is its cost, which can be prohibitive for some research projects.
Future Directions
There are several future directions for 3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate research, including the development of new synthesis methods to improve yield and reduce cost, the investigation of its potential applications in other fields, such as materials science and engineering, and the identification of new targets for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, the development of this compound analogs with improved properties, such as increased potency and selectivity, could lead to the discovery of new therapeutic agents.
Scientific Research Applications
3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In biology, this compound has been used to study protein-protein interactions and enzyme activity. In chemistry, this compound has been employed as a building block for the synthesis of other compounds.
properties
IUPAC Name |
[3-(1-phenylethylcarbamoyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(14-7-4-3-5-8-14)18-17(20)15-9-6-10-16(11-15)21-13(2)19/h3-12H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZQOHZXJHHBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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